molecular formula C13H17BrN2O5 B13935160 Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate

Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate

Cat. No.: B13935160
M. Wt: 361.19 g/mol
InChI Key: UOLSWFITWAGLIS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate is an organic compound with a complex structure, featuring a bromine atom, a nitro group, and a dimethylamino propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 5-bromo-2-hydroxybenzoate to introduce the nitro group. This is followed by the substitution of the hydroxyl group with a dimethylamino propoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The dimethylamino propoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-aminobenzoate.

Scientific Research Applications

Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino propoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-chloro-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate is unique due to the combination of its bromine atom, nitro group, and dimethylamino propoxy side chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17BrN2O5

Molecular Weight

361.19 g/mol

IUPAC Name

methyl 5-bromo-2-[3-(dimethylamino)propoxy]-3-nitrobenzoate

InChI

InChI=1S/C13H17BrN2O5/c1-15(2)5-4-6-21-12-10(13(17)20-3)7-9(14)8-11(12)16(18)19/h7-8H,4-6H2,1-3H3

InChI Key

UOLSWFITWAGLIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC

Origin of Product

United States

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